molecular formula C14H10Cl4 B14301343 1,3-Dichloro-5-[(3,4-dichlorophenyl)methyl]-2-methylbenzene CAS No. 121107-94-6

1,3-Dichloro-5-[(3,4-dichlorophenyl)methyl]-2-methylbenzene

Cat. No.: B14301343
CAS No.: 121107-94-6
M. Wt: 320.0 g/mol
InChI Key: HNXVLBCOQPPCCZ-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-[(3,4-dichlorophenyl)methyl]-2-methylbenzene is an organic compound with a complex structure characterized by multiple chlorine substitutions on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-5-[(3,4-dichlorophenyl)methyl]-2-methylbenzene typically involves the chlorination of a suitable precursor. One common method is the chlorination of 2-methylbenzene derivatives using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-5-[(3,4-dichlorophenyl)methyl]-2-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield hydroxylated derivatives, while oxidation can produce quinones .

Scientific Research Applications

1,3-Dichloro-5-[(3,4-dichlorophenyl)methyl]-2-methylbenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-[(3,4-dichlorophenyl)methyl]-2-methylbenzene involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with electron transport chains. The exact pathways depend on the specific application and the biological system being studied .

Properties

CAS No.

121107-94-6

Molecular Formula

C14H10Cl4

Molecular Weight

320.0 g/mol

IUPAC Name

1,3-dichloro-5-[(3,4-dichlorophenyl)methyl]-2-methylbenzene

InChI

InChI=1S/C14H10Cl4/c1-8-12(16)6-10(7-13(8)17)4-9-2-3-11(15)14(18)5-9/h2-3,5-7H,4H2,1H3

InChI Key

HNXVLBCOQPPCCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Cl)CC2=CC(=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

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